molecular formula C10H9BrN2 B13210952 6-Bromo-8-methylquinolin-3-amine

6-Bromo-8-methylquinolin-3-amine

Cat. No.: B13210952
M. Wt: 237.10 g/mol
InChI Key: SRFGTKRFLILXRP-UHFFFAOYSA-N
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Description

6-Bromo-8-methylquinolin-3-amine is a quinoline derivative with the molecular formula C10H9BrN2 Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-8-methylquinolin-3-amine can be achieved through several methods. One common approach involves the bromination of 8-methylquinoline followed by amination. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a suitable solvent like dichloromethane. The bromination reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Another method involves the use of Suzuki-Miyaura coupling, which is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction. This method involves the coupling of a boronic acid derivative with a halogenated quinoline under palladium catalysis .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination and amination reactions. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-8-methylquinolin-3-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form the corresponding amine derivatives.

    Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted quinolines depending on the nucleophile used.

    Oxidation: Quinoline N-oxides.

    Reduction: Amine derivatives of quinoline.

Scientific Research Applications

6-Bromo-8-methylquinolin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-8-methylquinolin-3-amine involves its interaction with specific molecular targets. In medicinal chemistry, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death . The compound may also interact with other cellular targets, depending on its specific structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

    8-Methylquinoline: Lacks the bromine substituent but shares the quinoline core structure.

    6-Bromoquinoline: Similar structure but without the methyl group at the 8-position.

    Quinoline: The parent compound without any substituents.

Uniqueness

6-Bromo-8-methylquinolin-3-amine is unique due to the presence of both bromine and methyl substituents, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C10H9BrN2

Molecular Weight

237.10 g/mol

IUPAC Name

6-bromo-8-methylquinolin-3-amine

InChI

InChI=1S/C10H9BrN2/c1-6-2-8(11)3-7-4-9(12)5-13-10(6)7/h2-5H,12H2,1H3

InChI Key

SRFGTKRFLILXRP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=CC(=CN=C12)N)Br

Origin of Product

United States

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